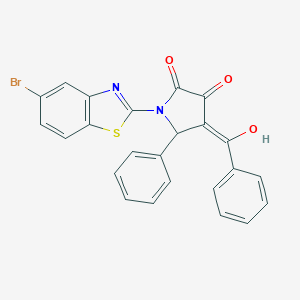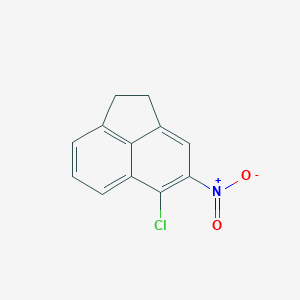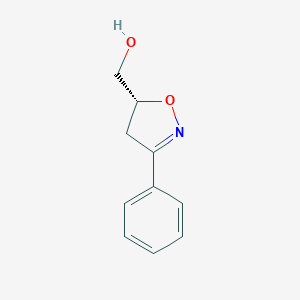
4-benzoyl-1-(5-bromo-1,3-benzothiazol-2-yl)-3-hydroxy-5-phenyl-1,5-dihydro-2H-pyrrol-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-benzoyl-1-(5-bromo-1,3-benzothiazol-2-yl)-3-hydroxy-5-phenyl-1,5-dihydro-2H-pyrrol-2-one is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is a derivative of pyrrolone and benzothiazole, and its unique structure makes it a promising candidate for drug development and other scientific research purposes.
作用機序
The mechanism of action of 4-benzoyl-1-(5-bromo-1,3-benzothiazol-2-yl)-3-hydroxy-5-phenyl-1,5-dihydro-2H-pyrrol-2-one is not fully understood. However, it is believed that this compound exerts its effects by interacting with specific molecular targets in the body. For example, it has been shown to inhibit the activity of certain enzymes that are involved in the development of cancer and inflammation.
Biochemical and Physiological Effects:
4-benzoyl-1-(5-bromo-1,3-benzothiazol-2-yl)-3-hydroxy-5-phenyl-1,5-dihydro-2H-pyrrol-2-one has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the growth of cancer cells and reduce inflammation. Additionally, this compound has been shown to have neuroprotective effects, making it a promising candidate for the treatment of neurodegenerative disorders.
実験室実験の利点と制限
One of the main advantages of using 4-benzoyl-1-(5-bromo-1,3-benzothiazol-2-yl)-3-hydroxy-5-phenyl-1,5-dihydro-2H-pyrrol-2-one in lab experiments is its relatively simple synthesis method. Additionally, this compound has a unique structure that makes it a promising candidate for drug development and other scientific research purposes. However, one of the limitations of using this compound is that its mechanism of action is not fully understood, which may make it difficult to optimize its use in certain applications.
将来の方向性
There are several future directions for the research and development of 4-benzoyl-1-(5-bromo-1,3-benzothiazol-2-yl)-3-hydroxy-5-phenyl-1,5-dihydro-2H-pyrrol-2-one. One potential direction is the development of new drugs based on this compound. Additionally, further research is needed to fully understand the mechanism of action of this compound and to optimize its use in various applications. Finally, this compound has potential applications in the field of materials science, where it can be used as a building block for the synthesis of new materials with unique properties.
合成法
The synthesis of 4-benzoyl-1-(5-bromo-1,3-benzothiazol-2-yl)-3-hydroxy-5-phenyl-1,5-dihydro-2H-pyrrol-2-one involves the reaction of 5-bromo-2-aminobenzothiazole with 4-benzoyl-3-hydroxy-5-phenyl-2-pyrrolidinone in the presence of a suitable catalyst. The reaction proceeds via the formation of an intermediate, which undergoes cyclization to yield the final product. The synthesis method is relatively simple and can be performed in a standard laboratory setting.
科学的研究の応用
4-benzoyl-1-(5-bromo-1,3-benzothiazol-2-yl)-3-hydroxy-5-phenyl-1,5-dihydro-2H-pyrrol-2-one has potential applications in various fields of scientific research. One of the most promising applications is in the development of new drugs. The unique structure of this compound makes it a promising candidate for the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders. Additionally, this compound has potential applications in the field of materials science, where it can be used as a building block for the synthesis of new materials with unique properties.
特性
分子式 |
C24H15BrN2O3S |
|---|---|
分子量 |
491.4 g/mol |
IUPAC名 |
(4Z)-1-(5-bromo-1,3-benzothiazol-2-yl)-4-[hydroxy(phenyl)methylidene]-5-phenylpyrrolidine-2,3-dione |
InChI |
InChI=1S/C24H15BrN2O3S/c25-16-11-12-18-17(13-16)26-24(31-18)27-20(14-7-3-1-4-8-14)19(22(29)23(27)30)21(28)15-9-5-2-6-10-15/h1-13,20,28H/b21-19- |
InChIキー |
BMJWFPHWDQYNAL-VZCXRCSSSA-N |
異性体SMILES |
C1=CC=C(C=C1)C2/C(=C(\C3=CC=CC=C3)/O)/C(=O)C(=O)N2C4=NC5=C(S4)C=CC(=C5)Br |
SMILES |
C1=CC=C(C=C1)C2C(=C(C3=CC=CC=C3)O)C(=O)C(=O)N2C4=NC5=C(S4)C=CC(=C5)Br |
正規SMILES |
C1=CC=C(C=C1)C2C(=C(C3=CC=CC=C3)O)C(=O)C(=O)N2C4=NC5=C(S4)C=CC(=C5)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![(1S,11R)-15-(diphenylmethylene)-1,11-diphenyl-17-thia-2,9-diazapentacyclo[9.5.1.0~2,10~.0~3,8~.0~12,16~]heptadeca-3,5,7,9,13-pentaene](/img/structure/B282138.png)
![[(4S,5S)-2,2-dimethyl-4,5-diphenyl-3-(3-phenyl-4,5-dihydro-1,2-oxazole-5-carbonyl)imidazolidin-1-yl]-(3-phenyl-4,5-dihydro-1,2-oxazol-5-yl)methanone](/img/structure/B282140.png)

![10-(8-benzoyl-1a,8a-diphenyl-1a,1b,8,8a-tetrahydro-1H-cyclopropa[3,4]pyrrolo[2,1-b][1,3]benzothiazol-1-ylidene)-9(10H)-anthracenone](/img/structure/B282143.png)

![1-(16-Benzoyl-13-methyl-10,15-diphenyl-14-oxa-8-thia-1-azatetracyclo[7.7.0.02,7.011,15]hexadeca-2,4,6,10,12-pentaen-12-yl)ethanone](/img/structure/B282145.png)



